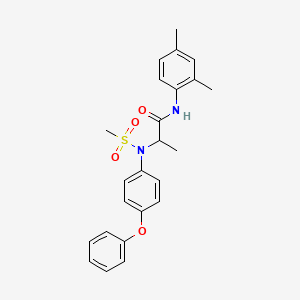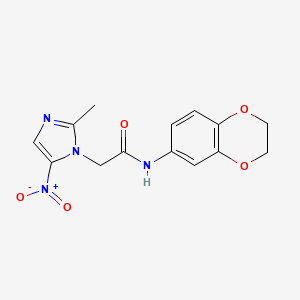![molecular formula C16H21N3O2S B4022528 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide](/img/structure/B4022528.png)
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide
Vue d'ensemble
Description
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenoxybutanamide group attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the core thiadiazole structure.
Attachment of the Phenoxybutanamide Group: The phenoxybutanamide group is introduced through a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with a phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the phenoxybutanamide group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the phenoxybutanamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide can be compared with other thiadiazole derivatives, such as:
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide: This compound contains a nitrobenzenesulfonamide group instead of a phenoxybutanamide group, which may result in different chemical and biological properties.
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4-(4-phenylpiperazin-1-yl)butanamide: This compound features a phenylpiperazinyl group, which may impart different pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12(2)11-15-18-19-16(22-15)17-14(20)9-6-10-21-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNSFKIRGHWHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B4022460.png)
![N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B4022468.png)
![3-[(2-Furylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B4022469.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-[2-(phenylsulfanyl)ethyl]alaninamide](/img/structure/B4022476.png)
![N-[2-(cyclohexylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4022479.png)

![ethyl 2-{[3-(1-piperidinyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate oxalate](/img/structure/B4022503.png)
![4-{10-[bis(4-methylphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}phenyl acetate](/img/structure/B4022511.png)

![5,5'-[(4-ethoxyphenyl)methylene]bis[2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4022536.png)
![2-{(2-methylbenzyl)[(4-methyl-1H-imidazol-5-yl)methyl]amino}ethanol](/img/structure/B4022542.png)
![N~2~-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE](/img/structure/B4022547.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B4022560.png)
